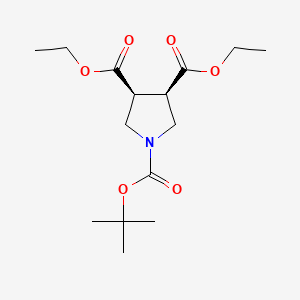

cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester

Vue d'ensemble

Description

Cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester is a white crystalline substance that belongs to the class of carboxylic acid esters. It is a derivative of pyrrolidine and is also known as Boc-Pyrr-OEt1.

Synthesis Analysis

The synthesis of cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester has been reported by several methods. One of the most common methods involves the reaction between Boc-protected pyrrole and diethyl oxalate under basic conditions1.Molecular Structure Analysis

The molecular formula of cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester is C14H23NO6, and the molecular weight is 309.3 g/mol1. The compound is relatively stable in ambient conditions, and it undergoes hydrolysis under acidic conditions1.

Chemical Reactions Analysis

The compound is utilized as a versatile intermediate for the synthesis of numerous bioactive molecules, such as peptides, natural products, and alkaloids1.

Physical And Chemical Properties Analysis

The molecular formula of cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester is C14H23NO6, and the molecular weight is 309.3 g/mol. The melting point of the compound is reported to be in the range of 54-57 °C, and it is soluble in alcohols, acetone, ether, and chloroform1.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Derivatives : This compound has been used as a starting material in the synthesis of various derivatives, including those with anti-anxiety effects in pharmacological models. For example, derivatives of 2,3,5,6,7,7a-hexahydro-1,3-dioxo-1H-pyrrolo[1,2-c]imidazol-5-carboxylic acids were synthesized starting from the diethyl ester of 2,5-pyrrolidine dicarboxylic acid (Fontanella et al., 1984).

Chemoenzymatic Preparation : The compound is used in chemoenzymatic preparation processes, particularly in the synthesis of metalloproteinase inhibitors. The (R,R)- and (S,S)-monoethyl esters of N-Boc-pyrrolidine-3,4-dicarboxylic acid are key intermediates in this process (Iding et al., 2003).

Stereochemistry in Carbapenams : The compound has been utilized in the stereochemical analysis and synthesis of carbapenam-3-carboxylic acid methyl esters, confirming the stereochemistry of certain carbapenams isolated from strains of Serratia and Erwinia species (Avenoza et al., 2003).

Conformational Analysis in Peptides : The compound plays a role in the conformational analysis of peptides, particularly related to the proline pyrrolidine ring. Its derivatives have been synthesized for studying the structural and conformational aspects of these rings (Koskinen et al., 2005).

Synthetic Applications

Regioselective and Stereoselective Reactions : The compound is used in copper(I)-promoted allylation and conjugate addition reactions, providing insights into the regioselective and stereoselective synthesis of various organic compounds (Coldham & Leonori, 2010).

Synthesis of Multifunctionalized Constrained Derivatives : It serves as a starting point for the synthesis of multifunctionalized constrained derivatives, useful in the development of complex organic molecules (Coursindel et al., 2011).

Preparation of 3-Acyltetramic Acids : The compound is involved in the synthesis of 3-acyltetramic acids, which are important in various chemical processes (Jones et al., 1990).

Synthesis of Marine Natural Products : It has been used in the synthesis of marine natural products, such as pyrrolidine-2,5-dicarboxylic acid, demonstrating its versatility in organic synthesis (Sunilkumar et al., 2003).

Safety And Hazards

The safety of cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester in scientific experiments is an important consideration. It has been reported to exhibit low toxicity, and its LD50 value in rats has been found to be greater than 2000 mg/kg1.

Orientations Futures

The development of more efficient and scalable synthetic methodologies for cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester could be a potential future direction1.

Please note that this information is based on the available resources and may not be fully comprehensive. For a more detailed analysis, it would be beneficial to refer to specific scientific literature or databases.

Propriétés

IUPAC Name |

1-O-tert-butyl 3-O,4-O-diethyl (3S,4R)-pyrrolidine-1,3,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-6-20-12(17)10-8-16(14(19)22-15(3,4)5)9-11(10)13(18)21-7-2/h10-11H,6-9H2,1-5H3/t10-,11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFYELHUZMOHPV-PHIMTYICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(=O)OCC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(C[C@@H]1C(=O)OCC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425835.png)

![2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1425840.png)